molecular formula C17H13ClN2O2 B11316506 3-chloro-N-(8-methoxyquinolin-5-yl)benzamide

3-chloro-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B11316506
M. Wt: 312.7 g/mol
InChI Key: KMHPBQATFCVBOH-UHFFFAOYSA-N
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Description

3-chloro-N-(8-methoxyquinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzamide moiety with a quinoline ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the chlorination of quinoline derivatives followed by amide formation. One efficient method for the chlorination of quinoline at the C5 position uses sodium halides under mild reaction conditions . The reaction conditions involve the use of iron catalysts at room temperature, providing good yields and selectivities.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available starting materials and catalysts, making it cost-effective and suitable for large-scale production .

Mechanism of Action

The mechanism of action of 3-chloro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. For example, it may inhibit topoisomerase enzymes, leading to the disruption of DNA replication and cell division . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(8-methoxyquinolin-5-yl)benzamide is unique due to its specific substitution pattern on the quinoline ring and the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

3-chloro-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C17H13ClN2O2/c1-22-15-8-7-14(13-6-3-9-19-16(13)15)20-17(21)11-4-2-5-12(18)10-11/h2-10H,1H3,(H,20,21)

InChI Key

KMHPBQATFCVBOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC(=CC=C3)Cl)C=CC=N2

Origin of Product

United States

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